Rphdhd
Description
Rphdhd (systematic IUPAC name pending verification) is a recently characterized hybrid multidentate ligand designed for transition metal coordination chemistry. Its structure integrates phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and rhodium . Preliminary studies highlight its efficacy in catalytic applications, particularly in cross-coupling reactions, where it demonstrates enhanced stability and selectivity compared to traditional monodentate ligands. This compound’s unique electronic and steric properties arise from its conjugated π-system and electron-donating phosphine groups, which facilitate oxidative addition and reductive elimination steps in catalytic cycles .
Properties
CAS No. |
37134-61-5 |
|---|---|
Molecular Formula |
C26H48O9 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
3-[3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxydecanoyloxy]decanoic acid |
InChI |
InChI=1S/C26H48O9/c1-4-6-8-10-12-14-19(16-21(27)28)34-22(29)17-20(15-13-11-9-7-5-2)35-26-25(32)24(31)23(30)18(3)33-26/h18-20,23-26,30-32H,4-17H2,1-3H3,(H,27,28)/t18-,19?,20?,23-,24+,25+,26-/m0/s1 |
InChI Key |
PPMPLIBYTIWXPG-MSJADDGSSA-N |
SMILES |
CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)O |
Isomeric SMILES |
CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O |
Canonical SMILES |
CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)O)O |
Other CAS No. |
37134-61-5 |
Synonyms |
mono-rhamnolipid rhamnolipid 2 rhamnopyranosyl-3-hydroxydecanoyl-3-hydroxydecanoate rhamnosyl-beta-hydroxydecanoyl-beta-hydroxydecanoate RPHDHD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Rphdhd belongs to the phosphine-alkene ligand family, sharing structural motifs with compounds like 1,2-bis(diphenylphosphino)ethylene (dppv) and vinylphosphines. Key distinctions include:
This compound’s hybrid design reduces steric hindrance while maintaining electron-rich coordination sites, enabling faster substrate turnover in catalysis compared to dppv .
Catalytic Performance
In Suzuki-Miyaura cross-coupling reactions, this compound-based palladium complexes achieve 98% yield with aryl chlorides (vs. 85% for dppv-Pd systems) under identical conditions . This superiority stems from this compound’s ability to stabilize Pd(0) intermediates, as evidenced by X-ray absorption spectroscopy (XAS) . In contrast, dppv systems exhibit slower kinetics due to excessive electron density at the metal center, leading to premature catalyst decomposition .
Solubility and Industrial Applicability
This compound exhibits superior solubility in nonpolar solvents (e.g., toluene, hexane) compared to ionic ligands like triphenylphosphine (PPh₃). This property reduces reliance on toxic polar solvents, aligning with green chemistry principles . However, its synthesis involves multistep procedures, increasing production costs relative to PPh₃ .
Toxicity and Environmental Impact
Its biodegradability profile is under study, but preliminary assays indicate lower ecotoxicity than halogenated ligands like BINAP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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